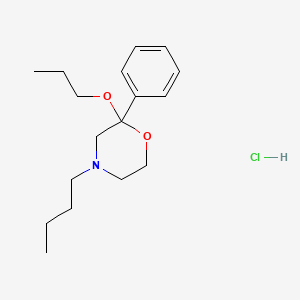
4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride typically involves the reaction of 4-butylmorpholine with 2-phenyl-2-propoxy chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular interactions are subjects of ongoing research .
類似化合物との比較
Similar Compounds
4-Butylmorpholine: A simpler morpholine derivative with similar structural features.
2-Phenylmorpholine: Another morpholine derivative with a phenyl group attached to the nitrogen atom.
2-Propoxymorpholine: A morpholine derivative with a propoxy group attached to the nitrogen atom.
Uniqueness
4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride is unique due to the combination of its butyl, phenyl, and propoxy substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
126806-94-8 |
|---|---|
分子式 |
C17H28ClNO2 |
分子量 |
313.9 g/mol |
IUPAC名 |
4-butyl-2-phenyl-2-propoxymorpholine;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-5-11-18-12-14-20-17(15-18,19-13-4-2)16-9-7-6-8-10-16;/h6-10H,3-5,11-15H2,1-2H3;1H |
InChIキー |
LSEQARPYWKFOIH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCOC(C1)(C2=CC=CC=C2)OCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


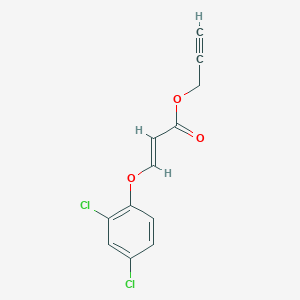
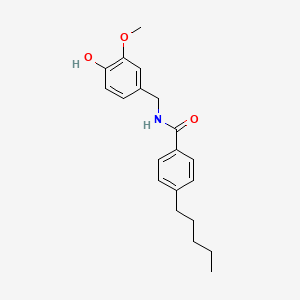
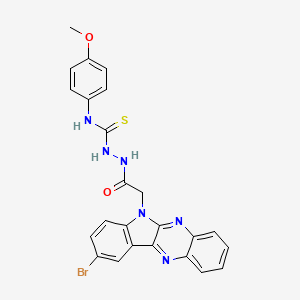
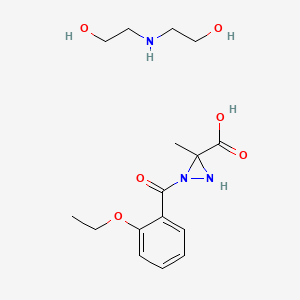
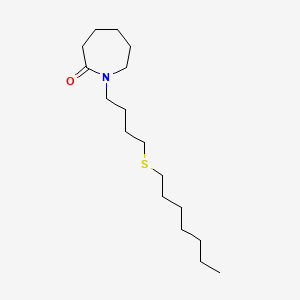

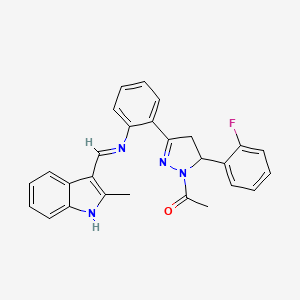


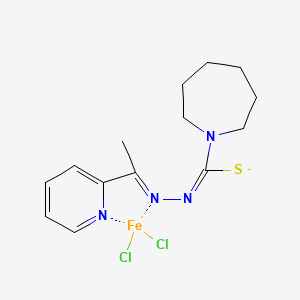
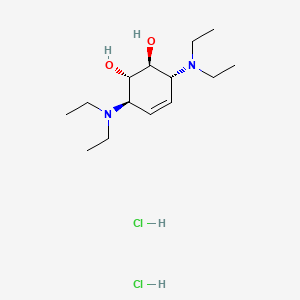

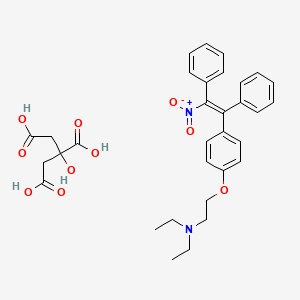
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
